2-Bromo-2-chloroacetamide
Overview
Description
2-Bromo-2-chloroacetamide is an organic compound with the molecular formula C2H3BrClNO . It has an average mass of 172.408 Da and a monoisotopic mass of 170.908646 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-2-chloroacetamide consists of two carbon atoms, three hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom . It has a polar surface area of 43 Ų .Physical And Chemical Properties Analysis
2-Bromo-2-chloroacetamide has a density of 2.0±0.1 g/cm³, a boiling point of 261.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 27.4±0.3 cm³ .Scientific Research Applications
Antimicrobial and Antiproliferative Agents
Scientific Field
Pharmacology and Oncology
Summary of Application
2-Bromo-2-chloroacetamide derivatives have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .
Methods of Application
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
Thermal and Physical Properties
Scientific Field
Material Science
Summary of Application
2-Bromo-2-chloroacetamide has been studied for its thermal and physical properties .
Methods of Application
The study involved the use of X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and surface area analysis .
Results or Outcomes
The results of this study are not explicitly mentioned in the source .
Herbicidal Activity
Scientific Field
Agriculture and Botany
Summary of Application
2-Bromo-2-chloroacetamide has been used in the synthesis of a compound that showed potent root growth-inhibitory activity .
Methods of Application
The methods of application are not explicitly mentioned in the source .
Results or Outcomes
The synthesized compound, 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide (16n), showed potent root growth-inhibitory activity of 76% towards rape seedlings .
Safety And Hazards
properties
IUPAC Name |
2-bromo-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrClNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRKWDWETUTQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617916 | |
Record name | 2-Bromo-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-chloroacetamide | |
CAS RN |
62872-34-8 | |
Record name | 2-Bromo-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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